
4-methyl-2-oxo-2H-chromen-7-yl sulfamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Coumate can be synthesized through various methods. One common synthetic route involves the preparation of tricyclic coumarin-based sulfamates. For instance, 4-methylcoumarin-7-O-sulfamate (Coumate) can be synthesized by reacting 4-methylcoumarin with sulfamoyl chloride in the presence of a base . Industrial production methods typically involve optimizing reaction conditions to achieve high yields and purity.
Análisis De Reacciones Químicas
Coumate undergoes several types of chemical reactions, including:
Oxidation: Coumate can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert Coumate into reduced forms.
Substitution: Coumate can undergo substitution reactions where functional groups are replaced with other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Coumate has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the inhibition of steroid sulfatase.
Biology: Coumate is used to investigate the role of steroid sulfatase in various biological processes.
Industry: Coumate derivatives are used in the development of new drugs and chemical processes.
Mecanismo De Acción
Coumate exerts its effects by inhibiting steroid sulfatase (STS), an enzyme responsible for converting hormonally inactive steroid sulfates into their active forms. By inhibiting STS, Coumate prevents the formation of active androgens and estrogens, thereby reducing the growth of hormone-dependent cancers . The molecular targets involved include STS and various steroid sulfates such as dehydroepiandrosterone sulfate (DHEA-S) and estrone sulfate (E1S) .
Comparación Con Compuestos Similares
Coumate is unique compared to other similar compounds due to its nonsteroidal nature and irreversible inhibition of STS. Similar compounds include:
EMATE (Estrone-3-O-sulfamate): A potent STS inhibitor but with estrogenic activity.
Tricyclic coumarin-based sulfamates: These compounds are structurally similar to Coumate and exhibit potent STS inhibition.
Coumate’s non-estrogenic nature and high potency make it a valuable compound for research and therapeutic applications .
Propiedades
Número CAS |
136167-05-0 |
|---|---|
Fórmula molecular |
C10H9NO5S |
Peso molecular |
255.25 g/mol |
Nombre IUPAC |
(4-methyl-2-oxochromen-7-yl) sulfamate |
InChI |
InChI=1S/C10H9NO5S/c1-6-4-10(12)15-9-5-7(2-3-8(6)9)16-17(11,13)14/h2-5H,1H3,(H2,11,13,14) |
Clave InChI |
UFGBGFMPBMEVMI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OS(=O)(=O)N |
SMILES canónico |
CC1=CC(=O)OC2=C1C=CC(=C2)OS(=O)(=O)N |
Sinónimos |
4-methylcoumarin 7-O-sulfamate COUMATE |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



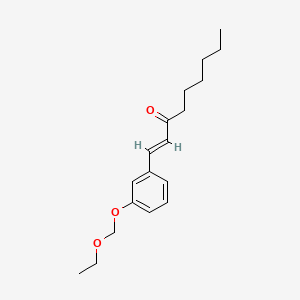
![(19Z,21Z)-27-hydroxy-23-(1-hydroxyethyl)-9,15-dimethylspiro[4,12,17,24-tetraoxapentacyclo[21.3.1.113,16.06,11.06,15]octacosa-1,9,19,21-tetraene-14,2'-oxirane]-3,18-dione](/img/structure/B1242729.png)
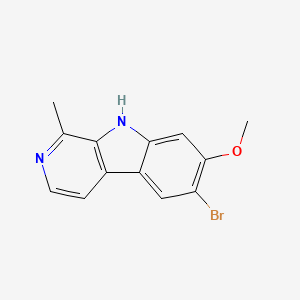
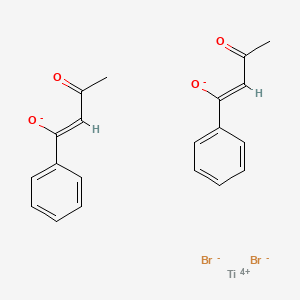
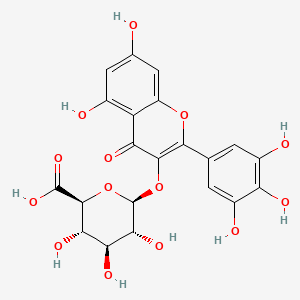
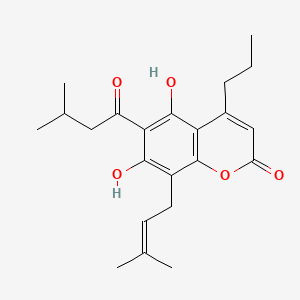
![[(5Z,8Z,13E)-25-acetyloxy-1,11,21-trihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B1242740.png)
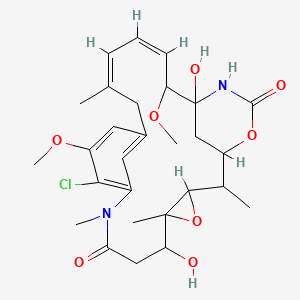


![4-(3-hydroxypiperidin-1-yl)-2-piperazin-1-yl-7,8-dihydro-6H-pyrano[3,2-d]pyrimidine-6-sulfinate](/img/structure/B1242746.png)
